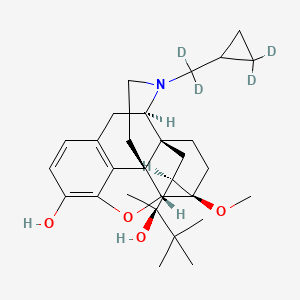
Buprenorphine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buprenorphine-D4 solution is a certified reference material used primarily in forensic and toxicological analysis. It is a deuterated form of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely used in the treatment of moderate to severe pain and opioid addiction. The deuterated form, this compound, is used as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Buprenorphine-D4 involves the incorporation of deuterium atoms into the buprenorphine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with thebaine, which undergoes several steps including oxidation, reduction, and substitution reactions to form buprenorphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is then dissolved in methanol to a concentration of 1.0 mg/mL and packaged in 1 mL ampules .
Analyse Des Réactions Chimiques
Types of Reactions: Buprenorphine-D4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of buprenorphine can yield norbuprenorphine, while reduction can regenerate buprenorphine from its oxidized form .
Applications De Recherche Scientifique
Buprenorphine-D4 solution is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical methods to ensure accuracy and precision in quantifying buprenorphine and its metabolites.
Biology: In studies investigating the metabolism and pharmacokinetics of buprenorphine.
Medicine: In clinical toxicology and pain prescription monitoring to detect and quantify buprenorphine levels in biological samples.
Industry: In quality control and validation of analytical methods used in pharmaceutical manufacturing
Mécanisme D'action
Buprenorphine-D4, like buprenorphine, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects and reduced potential for abuse compared to full opioid agonists. The high affinity for the mu-opioid receptor allows it to displace other opioids, reducing withdrawal symptoms and cravings in opioid-dependent individuals .
Comparaison Avec Des Composés Similaires
Buprenorphine: The non-deuterated form used in pain management and opioid addiction treatment.
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological activity.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine involved in its metabolism.
Uniqueness: Buprenorphine-D4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of buprenorphine in complex biological matrices .
Propriétés
Formule moléculaire |
C29H41NO4 |
|---|---|
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29- |
Clé InChI |
RMRJXGBAOAMLHD-UHGBJPCQSA-N |
SMILES isomérique |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] |
SMILES canonique |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)
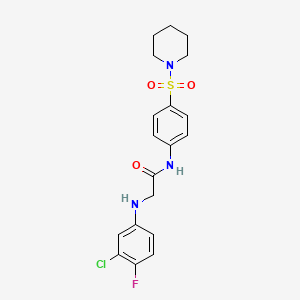

![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)
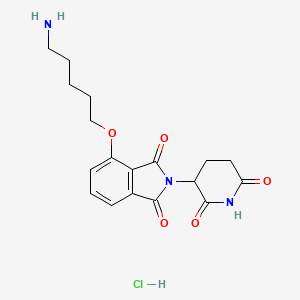
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)


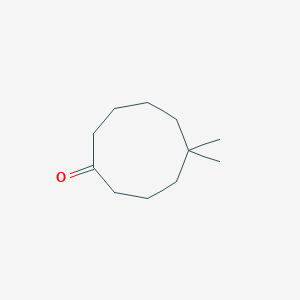
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)

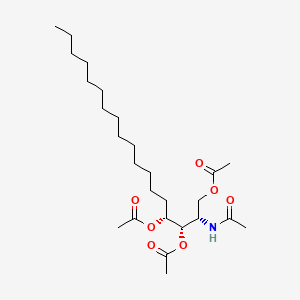
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
